1-Acetyl-4,6-dimethylindoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(4,6-dimethyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-8-6-9(2)11-4-5-13(10(3)14)12(11)7-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
QANCFDUNZQXJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCN(C2=C1)C(=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Acetyl 4,6 Dimethylindoline and Analogous Structures
Direct N-Acetylation Routes
Direct N-acetylation is the most straightforward and widely employed strategy for the synthesis of 1-acetyl-4,6-dimethylindoline. This method involves the reaction of a 4,6-dimethylindoline (B1365786) precursor with a suitable acetylating agent, leading to the formation of a stable amide bond at the N-1 position of the indoline (B122111) ring.
Acylation of 4,6-Dimethylindoline Precursors
The synthesis begins with the precursor 4,6-dimethylindoline. The nitrogen atom in the indoline ring is a secondary amine, which acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of an acetylating agent. This reactivity is the basis for the direct acylation strategies detailed below.
Acetic anhydride (B1165640) ((CH₃CO)₂O) is a common, effective, and moderately reactive reagent for the N-acetylation of amines, including indolines. atamanchemicals.com The reaction proceeds via nucleophilic acyl substitution, where the indoline nitrogen attacks one of the carbonyl carbons of the acetic anhydride molecule. This process results in the formation of the N-acetylated product and an acetate (B1210297) byproduct.
The reaction is often carried out in the presence of a base, such as pyridine, which serves a dual role: it can act as a nucleophilic catalyst and neutralizes the acetic acid byproduct formed during the reaction. sigmaaldrich.com 4-Dimethylaminopyridine (DMAP) is also frequently used as a more potent catalyst for acylation reactions. researchgate.net In many cases, the reaction can be performed simply by heating the indoline with acetic anhydride, with or without a solvent. sigmaaldrich.com
General Reaction Scheme with Acetic Anhydride:
4,6-Dimethylindoline + Acetic Anhydride → this compound + Acetic Acid
This method is advantageous due to the relatively low cost and high reactivity of acetic anhydride, often leading to high yields and clean reaction profiles. atamanchemicals.com
Acetyl chloride (CH₃COCl) is a more reactive acetylating agent compared to acetic anhydride and is also widely used for the derivatization of indolines. Due to its high reactivity, reactions with acetyl chloride are typically rapid and can often be conducted at lower temperatures. The mechanism is also a nucleophilic acyl substitution.
A significant consideration when using acetyl chloride is the stoichiometric formation of hydrochloric acid (HCl) as a byproduct. This strong acid can protonate the starting indoline, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is essential to act as an acid scavenger. Common bases for this purpose include pyridine, triethylamine (B128534) (Et₃N), or potassium carbonate. nih.gov
General Reaction Scheme with Acetyl Chloride:
4,6-Dimethylindoline + Acetyl Chloride + Base → this compound + [Base-H]⁺Cl⁻
The choice between acetic anhydride and acetyl chloride often depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired reaction rate.
The efficiency of N-acetylation reactions can be significantly influenced by the choice of catalysts and the specific reaction conditions.
Base Catalysts : In N-acetylation, bases play a crucial role. Pyridine is a classic choice that can also serve as the solvent. sigmaaldrich.com It activates the acetylating agent and neutralizes the acidic byproduct. Tertiary amines like triethylamine are effective acid scavengers, particularly for reactions involving acetyl chloride. For sterically hindered or less reactive amines, the highly nucleophilic catalyst 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction. researchgate.net
Lewis Acids : While typically employed for C-acylation of aromatic rings (Friedel-Crafts acylation), Lewis acids are generally avoided for the N-acetylation of indolines as they can complex with the nitrogen atom, reducing its nucleophilicity.
Reaction Conditions : N-acetylation of indolines is typically performed under mild conditions. Reactions can often proceed at room temperature, although gentle heating may be applied to ensure completion. researchgate.net The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include dichloromethane, chloroform, pyridine, or tetrahydrofuran. In some preparations, the reaction can be run neat in an excess of the acetylating agent. sigmaaldrich.com
| Parameter | Condition for Acetic Anhydride | Condition for Acetyl Chloride | Rationale |
| Temperature | Room temperature to 50°C | 0°C to room temperature | Controls reaction rate; manages exothermicity of more reactive acetyl chloride. |
| Catalyst/Base | Pyridine, DMAP (catalytic) | Pyridine, Triethylamine (stoichiometric) | Pyridine/DMAP enhance reactivity; Triethylamine is a non-nucleophilic acid scavenger. |
| Solvent | Pyridine, Dichloromethane, Neat | Dichloromethane, Tetrahydrofuran | Provides a medium for the reaction; can be run without solvent if anhydride is in excess. |
| Workup | Aqueous wash to remove byproducts | Aqueous wash to remove base hydrochloride salt | Standard purification procedure to isolate the final product. |
Strategies for Regioselective Acetylation
Regioselectivity in the acetylation of 4,6-dimethylindoline concerns directing the acetyl group to a specific atom. The primary competition is between acylation at the nitrogen atom (N-acylation) and acylation at one of the carbons on the aromatic ring (C-acylation).
For the indoline scaffold, achieving N-acetylation with high regioselectivity is straightforward under standard conditions. The secondary amine at the N-1 position is a soft, highly potent nucleophile, whereas the aromatic ring requires activation under harsh electrophilic aromatic substitution conditions (i.e., Friedel-Crafts acylation) to undergo C-acylation.
By employing nucleophilic catalysis (e.g., pyridine, DMAP) or basic conditions with acetic anhydride or acetyl chloride, the reaction overwhelmingly favors the kinetically preferred attack by the nitrogen lone pair on the acylating agent. This inherent difference in reactivity between the indoline nitrogen and the aromatic ring ensures that N-acetylation is the exclusive or major pathway, making the synthesis of this compound highly regioselective without the need for complex directing group strategies.
Multi-step Synthetic Sequences Incorporating the this compound Core
The this compound scaffold serves not only as a final product but also as a key intermediate or building block in the synthesis of more complex molecules. The acetyl group at the N-1 position is a stable amide that can act as a directing group or a protecting group while further modifications are made to other parts of the molecule.
For instance, this compound has been utilized as a starting material in the development of novel inhibitors for Acyl-CoA: Cholesterol Acyltransferase (ACAT). bohrium.com In such synthetic sequences, the pre-formed this compound core is subjected to further reactions, such as electrophilic substitution on the aromatic ring or modifications to the five-membered ring, to construct more elaborate molecular architectures with potential therapeutic applications. The stability of the N-acetyl group under various reaction conditions makes it a valuable component in multi-step synthetic campaigns. beilstein-journals.orgnih.govsyrris.jpresearchgate.net
Fischer Indole (B1671886) Synthesis for Indole Precursor Formation
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for producing the indole aromatic heterocycle from a substituted phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) under acidic conditions. Discovered by Emil Fischer in 1883, this reaction remains one of the most important and widely used methods for preparing substituted indoles.
The reaction mechanism begins with the condensation of the phenylhydrazine and the carbonyl compound to form a phenylhydrazone. This intermediate then isomerizes to an enamine or 'ene-hydrazine'. Following protonation by an acid catalyst, the crucial step is a-sigmatropic rearrangement that produces a diimine intermediate. This intermediate subsequently undergoes cyclization and the elimination of an ammonia (B1221849) molecule under acid catalysis, resulting in the formation of the energetically favorable aromatic indole ring.
For the synthesis of the direct precursor to this compound, namely 4,6-dimethylindole, the Fischer indole synthesis would be employed using (3,5-dimethylphenyl)hydrazine (B1363787) as the hydrazine (B178648) component. The choice of the carbonyl reactant determines the substitution at the 2 and 3 positions of the resulting indole. For instance, reacting (3,5-dimethylphenyl)hydrazine with pyruvic acid would yield 4,6-dimethylindole-2-carboxylic acid, which can be subsequently decarboxylated.
The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid, or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). The synthesis can often be performed as a one-pot process where the intermediate phenylhydrazone is not isolated, but directly converted to the indole by heating under acid catalysis.
| Reactant 1 | Reactant 2 | Key Transformation | Product | Catalyst Type |
|---|---|---|---|---|
| (3,5-Dimethylphenyl)hydrazine | Aldehyde or Ketone (e.g., Pyruvic Acid) | Condensation,-Sigmatropic Rearrangement, Cyclization, Aromatization | 4,6-Dimethylindole (or derivative) | Brønsted or Lewis Acid |
Reduction Methodologies for Indole to Indoline Transformation
Once the 4,6-dimethylindole precursor has been synthesized, the next key transformation is the reduction of the heterocyclic ring to form 4,6-dimethylindoline. This process involves the saturation of the C2-C3 double bond within the pyrrole (B145914) moiety of the indole structure. Various reduction methods can accomplish this transformation, ranging from catalytic hydrogenation to chemical reductions.
Catalytic hydrogenation is a common and efficient method for this purpose. This typically involves treating the indole derivative with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Common catalysts for this reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction conditions, such as pressure and temperature, can be optimized to achieve high yields of the desired indoline.
Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents such as sodium cyanoborohydride (NaBH₃CN) in the presence of an acid (e.g., acetic acid or trifluoroacetic acid) are effective for the selective reduction of indoles to indolines. Other reducing systems, including triethylsilane (Et₃SiH) with a strong acid, can also be employed. The choice of reducing agent and conditions depends on the presence of other functional groups in the molecule to ensure chemoselectivity.
Strategic Introduction of Methyl Groups at the 4,6-Positions
The placement of the methyl groups at the 4- and 6-positions of the indoline ring is a critical structural feature. The most efficient and strategically sound method to achieve this specific substitution pattern is to incorporate the methyl groups into the starting materials, rather than attempting to add them to the pre-formed indole or indoline core.
Derivatization of Aminated Indoline Intermediates
The final step in the synthesis of this compound is the acylation of the nitrogen atom of the 4,6-dimethylindoline intermediate. This reaction, known as N-acetylation, converts the secondary amine of the indoline ring into an amide (an acetamide (B32628) in this case). The low nucleophilicity of the indole nitrogen can make N-acylation challenging, but the sp³-hybridized nitrogen of the indoline is more nucleophilic, facilitating this derivatization.
Several standard laboratory methods are available for this transformation. A widely used approach is the reaction of the indoline with acetic anhydride, often in the presence of a base like triethylamine or pyridine, or with sodium acetate. The base serves to neutralize the acetic acid byproduct. Alternatively, acetyl chloride can be used as the acylating agent, typically in the presence of a non-nucleophilic base to scavenge the hydrogen chloride (HCl) that is formed.
More recent methodologies have explored alternative acyl sources and catalysts. For example, thioesters have been successfully used as stable acyl sources for the chemoselective N-acylation of indoles in the presence of a base like cesium carbonate (Cs₂CO₃). Another approach involves the direct N-acylation of indoles with carboxylic acids themselves, mediated by reagents such as boric acid or a DMAPO/Boc₂O system. Dehydrogenative coupling reactions using alcohols as the acyl source precursor, catalyzed by oxidants, also provide a modern route to N-acylated indoles.
| Acylating Agent | Catalyst / Base | Key Features | Reference |
|---|---|---|---|
| Acetic Anhydride | Sodium Acetate or other base | Classic, widely used method. | |
| Thioesters | Cesium Carbonate (Cs₂CO₃) | Uses a stable acyl source, highly chemoselective. | |
| Carboxylic Acids | Boric Acid | Direct acylation without prior activation of the acid. | |
| Primary Alcohols | TPAP (oxidant) | Dehydrogenative coupling; alcohol is oxidized in situ to the acylating species. |
Advanced Synthetic Techniques and Methodological Innovations
Beyond the classical synthetic routes, modern organic chemistry has introduced advanced techniques that offer greater efficiency, sustainability, and molecular diversity. These innovations are applicable to the synthesis of indoline scaffolds and their derivatives.
Metal-Free Catalysis in Indoline Synthesis and Derivatization
In recent years, there has been a significant shift towards developing synthetic methods that avoid the use of expensive and potentially toxic transition metals. Metal-free catalysis provides a more sustainable and cost-effective alternative for the synthesis and derivatization of indoles and indolines.
One area of innovation is in C-H functionalization. For instance, metal-free C-H amination of N-Ts-2-alkenylanilines using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been developed to afford a range of substituted indoles in an operationally simple protocol. Similarly, Brønsted acids like p-toluenesulfonic acid (TsOH) have been shown to effectively catalyze the hydroindolation of alkynes, providing a transition-metal-free route to bis(indolyl)alkane scaffolds. The use of inexpensive and environmentally benign acid catalysts enhances the practicality of these methods. Furthermore, metal-free C-H borylation reactions have been developed, which install a versatile borane (B79455) group onto the indole ring that can be used for subsequent cross-coupling reactions. These reactions can be catalyzed by systems such as BF₃·OEt₂ or proceed through frustrated Lewis pair (FLP) type mechanisms.
One-Pot Multi-component Reactions for Indoline Scaffolds
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants are combined in a single step to form a complex product that incorporates substantial portions of all the starting materials. This approach is highly valued in medicinal and combinatorial chemistry for its efficiency, atom economy, and ability to rapidly generate libraries of diverse molecules.
Several MCRs have been designed to construct complex scaffolds containing an indoline or indole moiety. For example, a one-pot, four-component reaction of a benzohydrazide, an acetylenedicarboxylate, an isatin (B1672199) (a derivative of indole), and malononitrile (B47326) can produce functionalized spiro[indoline-3,4'-pyridines] in good yields. These reactions proceed through a cascade of bond-forming events without the need to isolate intermediates, which saves time, solvents, and reagents. The development of such MCRs is a significant tool for creating molecular diversity around the core indoline structure. The Mannich reaction, a classic example of a three-component reaction, has also been applied to the synthesis of N-Mannich bases of tetrahydroquinoline, a related heterocyclic system, in a one-pot procedure.
| Reaction Type | Number of Components | Resulting Scaffold | Key Advantages | Reference |
|---|---|---|---|---|
| Spiro[indoline-3,4'-pyridine] Synthesis | Four | Functionalized Spiro-indolines | High efficiency, good yields, product precipitates from solution. | |
| Bis-indole Synthesis | Three | Highly functionalized bis-indoles | High atom economy, operational simplicity, target molecular diversity. | |
| Mannich Reaction | Three | N-Mannich bases of Tetrahydroquinolines | Shortens reaction time, increases synthetic economy. |
Green Chemistry Considerations in Synthetic Protocols
The growing emphasis on sustainable chemical manufacturing has led to the development of "green" synthetic methodologies aimed at minimizing environmental impact. researchgate.net The principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals, are increasingly being applied to the synthesis of heterocyclic compounds like indoline derivatives. nih.gov This section explores the green chemistry considerations relevant to the synthesis of this compound and analogous structures, focusing on the selection of reagents, catalysts, and reaction conditions that enhance the sustainability of these processes.
A key aspect of green chemistry is the principle of atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate fewer byproducts. nih.gov In the context of synthesizing this compound, the N-acetylation step is critical. Traditional acetylation methods often employ acetic anhydride or acetyl chloride, which can have poor atom economy and involve corrosive reagents. orientjchem.orgnih.gov
Recent advancements in organic synthesis have introduced several greener alternatives for N-acetylation and the synthesis of the core indoline structure. These methods often utilize less hazardous solvents, reusable catalysts, and more energy-efficient reaction conditions. For instance, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and reducing energy consumption in the synthesis of indole derivatives. tandfonline.com Furthermore, the use of water as a solvent and the development of catalyst-free reactions represent significant strides towards more environmentally benign synthetic protocols. researchgate.netgoogle.com
The development of sustainable multicomponent reactions for indole synthesis, which can be adapted for indoline derivatives, offers a convergent and atom-economical approach. rsc.org These reactions often proceed under mild conditions and without the need for metal catalysts, further enhancing their green credentials. rsc.org Additionally, electrochemical methods are being explored for the synthesis of functionalized indolines, providing a sustainable strategy that avoids the use of terminal oxidants and transition metals. rsc.org
To illustrate the application of green chemistry principles to the synthesis of N-acetylated indolines and related structures, the following table compares various synthetic approaches based on key green metrics.
| Synthetic Approach | Key Green Chemistry Features | Potential Drawbacks |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, often solvent-free. tandfonline.com | Requires specialized equipment. |
| Catalyst-Free N-Acylation | Avoids the use of potentially toxic and expensive catalysts, simpler work-up procedures. orientjchem.org | May require higher temperatures or longer reaction times. |
| Water as a Solvent | Environmentally benign, non-toxic, and readily available. researchgate.netgoogle.com | Limited solubility of some organic reactants. |
| Electrochemical Synthesis | Avoids the use of chemical oxidants, can be highly selective. rsc.org | May require specific electrode materials and electrolytes. |
| Multicomponent Reactions | High atom economy, convergent synthesis, reduces the number of synthetic steps. rsc.org | Optimization of reaction conditions for multiple components can be complex. |
| Palladium-Catalyzed C-H Activation | Can lead to more efficient and direct synthetic routes, reducing the need for pre-functionalized starting materials. nih.gov | Palladium is a precious metal, and its removal from the final product is necessary. |
Mechanistic Investigations of Reactions Involving 1 Acetyl 4,6 Dimethylindoline
Elucidation of Acetylation Mechanisms at the Indoline (B122111) Nitrogen Atom
The acetylation of the secondary amine in the indoline nucleus is a fundamental transformation that not only protects the nitrogen but also significantly influences the reactivity of the entire molecule. The mechanism of N-acetylation of 4,6-dimethylindoline (B1365786) to form 1-acetyl-4,6-dimethylindoline typically proceeds via a nucleophilic acyl substitution reaction.
The most common acetylating agents for this transformation are acetic anhydride (B1165640) and acetyl chloride. The reaction mechanism, when using acetic anhydride, is generally initiated by the nucleophilic attack of the lone pair of electrons on the indoline nitrogen atom onto one of the electrophilic carbonyl carbons of the acetic anhydride molecule. This attack leads to the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, with the departure of an acetate (B1210297) ion as a leaving group, to yield the N-acetylated product and acetic acid.
In the case of acetyl chloride, the mechanism is analogous. The nitrogen atom of 4,6-dimethylindoline attacks the highly electrophilic carbonyl carbon of acetyl chloride. This is followed by the expulsion of a chloride ion, a good leaving group, to afford this compound and hydrochloric acid. The reaction with acetyl chloride is often faster and more exothermic than with acetic anhydride due to the higher reactivity of the acyl chloride. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting indoline, rendering it non-nucleophilic.
The rate of these acetylation reactions is influenced by several factors, including the nucleophilicity of the indoline nitrogen, the electrophilicity of the acetylating agent, the solvent, and the temperature. The presence of two electron-donating methyl groups on the benzene (B151609) ring of 4,6-dimethylindoline increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the acetylation reaction.
Reaction Pathways for Electrophilic and Nucleophilic Substitutions on the Indoline Ring System
The introduction of the acetyl group at the nitrogen atom and the presence of methyl groups on the aromatic ring significantly influence the pathways of substitution reactions on the this compound scaffold.
Regioselectivity and Stereoselectivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a key reaction for the functionalization of the benzene ring of the indoline system. The regioselectivity of this reaction on this compound is governed by the directing effects of the substituents present on the aromatic ring.
The N-acetyl group is an electron-withdrawing group due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. This deactivates the aromatic ring towards electrophilic attack. However, because the nitrogen is not directly attached to the aromatic ring in the same way as in an aniline (B41778) derivative, its deactivating effect is primarily inductive. The two methyl groups at the 4- and 6-positions are electron-donating groups through hyperconjugation and inductive effects, thus activating the ring towards EAS.
The directing effect of a substituent determines the position of the incoming electrophile. The methyl groups are ortho, para-directors. In this compound, the positions ortho and para to the methyl groups are C5 and C7 for the C6-methyl, and C3 (part of the pyrrolidine (B122466) ring) and C5 for the C4-methyl group. The N-acetyl group, being part of the five-membered ring fused to the benzene ring, exerts a more complex influence. Generally, acylation of the nitrogen in indoles directs electrophilic substitution to the C5 and C7 positions.
Considering the combined effects, electrophilic attack is most likely to occur at the C5 and C7 positions of the benzene ring, which are activated by the methyl groups and are the typical sites for substitution in N-acetylindolines. The C5 position is activated by both methyl groups, making it a particularly favorable site for substitution. The C7 position is also activated by the C6-methyl group. Steric hindrance may play a role in determining the ratio of C5 to C7 substituted products.
| Electrophilic Aromatic Substitution | Predicted Major Product(s) |
| Nitration (HNO₃/H₂SO₄) | 1-Acetyl-4,6-dimethyl-5-nitroindoline and 1-Acetyl-4,6-dimethyl-7-nitroindoline |
| Halogenation (Br₂/FeBr₃) | 1-Acetyl-4,6-dimethyl-5-bromoindoline and 1-Acetyl-4,6-dimethyl-7-bromoindoline |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 1-Acetyl-5-acyl-4,6-dimethylindoline and 1-Acetyl-7-acyl-4,6-dimethylindoline |
Stereoselectivity is generally not a factor in these aromatic substitution reactions as the aromatic ring is planar.
Mechanistic Aspects of Functional Group Transformations on the Saturated Ring
The saturated five-membered ring of this compound is a pyrrolidine ring. Functional group transformations on this ring typically involve reactions at the α- and β-positions to the nitrogen atom (C2 and C3).
Reactions at the C2 and C3 positions often proceed through mechanisms involving either radical intermediates or the formation of an enolate or enamine equivalent. For example, oxidation of the C3-methylene group to a carbonyl group can be achieved using various oxidizing agents. The mechanism of such oxidations can be complex and may involve radical pathways or the formation of an iminium ion intermediate.
Nucleophilic substitution at the C2 position is also possible, particularly if a suitable leaving group is present. For instance, if a halogen atom is introduced at the C2 position, it can be displaced by a variety of nucleophiles. The mechanism of such a substitution would likely proceed via an SN2 pathway, although SN1-type mechanisms involving an iminium ion intermediate cannot be ruled out, especially with stabilizing substituents.
Catalytic Reaction Mechanisms Applied to Indoline Derivatization
Catalytic methods offer efficient and selective routes for the functionalization of indoline derivatives. Palladium and copper-catalyzed reactions are particularly prominent in this regard.
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. rsc.org In the context of this compound, C-H functionalization can be directed to either the aromatic ring or the saturated pyrrolidine ring.
For the aromatic ring, the N-acetyl group can act as a directing group, facilitating the ortho-palladation at the C7 position. The general mechanism for such a reaction involves the coordination of the palladium catalyst to the directing group (the carbonyl oxygen of the acetyl group), followed by the cleavage of the proximal C-H bond to form a five-membered palladacycle intermediate. This intermediate can then react with a coupling partner (e.g., an aryl halide, alkene, or alkyne) in a process that typically involves oxidative addition, migratory insertion, and reductive elimination steps to afford the functionalized product and regenerate the active palladium catalyst. nih.gov
The electron-rich nature of the benzene ring in this compound also makes it susceptible to electrophilic palladation, potentially leading to functionalization at the C5 position.
Copper-Catalyzed Processes
Copper-catalyzed reactions are widely used for the formation of C-N, C-O, and C-S bonds. For this compound, copper catalysis can be employed for reactions such as N-arylation (Ullmann condensation) if the acetyl group is first removed to regenerate the free amine.
Indium-Catalyzed Reactions
A thorough review of the scientific literature reveals no studies on indium-catalyzed reactions where this compound is a substrate or a product. Research on indium-catalyzed reactions of indoles and indolines is an active area, but no specific examples or mechanistic investigations involving the 4,6-dimethyl substituted acetylindoline have been reported. Therefore, no data on reaction conditions, yields, or mechanistic pathways can be provided.
Theoretical Insights into Reaction Energetics and Transition States
Similarly, no computational or theoretical studies concerning the reaction energetics or the nature of transition states in reactions involving this compound have been published. Such studies are crucial for understanding reaction mechanisms at a molecular level, including the calculation of activation energies and the geometry of intermediate structures. Without any published research in this area for this specific compound, a discussion on its theoretical reaction insights is not possible.
Spectroscopic Characterization and Structural Elucidation of 1 Acetyl 4,6 Dimethylindoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignments
¹H NMR analysis would provide information about the number of different types of protons, their electronic environment, and their connectivity. For 1-Acetyl-4,6-dimethylindoline, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) protons of the indoline (B122111) ring, the methyl groups attached to the aromatic ring, and the acetyl methyl group. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific locations within the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Chemical Shift Assignments
¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and their chemical environments. The spectrum of this compound would be expected to show distinct signals for the aromatic carbons, the methylene carbons of the indoline ring, the methyl carbons, and the carbonyl and methyl carbons of the acetyl group.
Advanced Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation
Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of protons and carbons within the molecule, providing unambiguous structural confirmation.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide C=O stretch of the acetyl group, C-H stretches of the aromatic and aliphatic portions, and C-N stretching vibrations.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak would confirm the molecular formula, and the fragmentation peaks would help to identify structural motifs within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to the π → π* transitions of the aromatic system.
Without experimental data from these analytical techniques, a detailed and accurate scientific article on the spectroscopic characterization and structural elucidation of this compound cannot be generated. Further empirical research is required to obtain the necessary spectroscopic data for this compound.
X-ray Crystallography for Solid-State Structural Determination
Should single crystals of this compound be grown, X-ray diffraction analysis would reveal the precise spatial coordinates of each atom in the molecule. This would confirm the planar geometry of the benzene (B151609) ring fused to the five-membered indoline ring. The analysis would also detail the geometry of the acetyl group attached to the nitrogen atom, including the C-N and C=O bond lengths and the planarity of the amide group. Furthermore, the positions of the two methyl groups on the aromatic ring would be definitively established at the 4- and 6-positions.
Key structural parameters that would be determined include:
Bond Lengths: The distances between covalently bonded atoms, such as the C-C bonds within the aromatic and saturated rings, the C-N bonds of the indoline core and the acetyl group, and the C=O bond of the acetyl group.
Bond Angles: The angles formed by three connected atoms, which define the molecule's geometry.
Torsional Angles: These angles describe the rotation around a chemical bond and would reveal the conformation of the five-membered ring and the orientation of the acetyl group relative to the indoline ring system.
Intermolecular Interactions: In the crystalline state, molecules of this compound would pack in a specific arrangement stabilized by non-covalent interactions such as van der Waals forces and potentially weak C-H···O hydrogen bonds. X-ray crystallography would elucidate these packing motifs.
The resulting crystal structure would provide an exact model of the molecule in the solid state, serving as a fundamental reference for computational modeling and for understanding its physical and chemical properties.
Comparative Spectroscopic Analysis with Related Indoline and Acetylindoline Derivatives
The spectroscopic properties of this compound can be inferred by comparing the known spectral data of simpler, related molecules such as indoline, 1-acetylindoline (B31821), and various dimethylindoles. The addition of the acetyl and methyl groups to the basic indoline structure introduces characteristic changes in the nuclear magnetic resonance (NMR) and infrared (IR) spectra.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methylene, and methyl protons. The chemical shifts of the protons on the indoline core are influenced by the electronic effects of the acetyl and methyl substituents.
| Compound | Aromatic Protons (ppm) | Methylene Protons (ppm) | Acetyl/Methyl Protons (ppm) |
| Indoline | ~6.6-7.1 | ~3.0 (t), ~3.5 (t) | - |
| 1-Acetylindoline | ~7.2-8.2 | ~2.9 (t), ~4.1 (t) | ~2.2 (s) |
| 1,2-Dimethylindole | ~6.4-7.5 | - | ~2.4 (s), ~3.7 (s) |
| This compound (Predicted) | ~6.8-7.5 (s, s) | ~2.9 (t), ~4.0 (t) | ~2.2 (s, acetyl), ~2.3 (s, aryl-CH₃), ~2.4 (s, aryl-CH₃) |
Data for related compounds are typical values and may vary depending on the solvent and instrument.
In comparison to indoline, the acetyl group on the nitrogen atom in 1-acetylindoline causes a downfield shift of the adjacent methylene protons and the aromatic protons due to its electron-withdrawing nature. For this compound, the two methyl groups on the aromatic ring are electron-donating and would cause a slight upfield shift of the remaining aromatic protons. The aromatic region would likely show two singlets for the protons at the 5- and 7-positions. The acetyl protons would appear as a sharp singlet around 2.2 ppm, while the two aromatic methyl groups would also present as distinct singlets.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is a key diagnostic signal, typically appearing far downfield.
| Compound | Aromatic Carbons (ppm) | Methylene Carbons (ppm) | Acetyl/Methyl Carbons (ppm) | Carbonyl Carbon (ppm) |
| Indoline | ~118-151 | ~29, ~52 | - | - |
| 1-Acetylindoline | ~117-144 | ~28, ~48 | ~24 | ~168 |
| This compound (Predicted) | ~120-145 | ~28, ~48 | ~18-22 (aryl-CH₃), ~24 (acetyl-CH₃) | ~169 |
Data for related compounds are typical values and may vary depending on the solvent and instrument.
The acetyl group introduces a carbonyl signal around 169 ppm and a methyl signal around 24 ppm. The methyl groups at positions 4 and 6 on the aromatic ring would introduce two additional signals in the aliphatic region of the spectrum and would also influence the chemical shifts of the aromatic carbons to which they are attached.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound would be the strong absorption band of the amide carbonyl group.
| Compound | Key IR Absorptions (cm⁻¹) |
| Indoline | 3300-3400 (N-H stretch), 2850-2960 (C-H stretch), 1600-1450 (C=C aromatic stretch) |
| 1-Acetylindoline | 2850-2960 (C-H stretch), ~1660 (C=O amide stretch), 1600-1450 (C=C aromatic stretch) |
| This compound (Predicted) | 2850-2960 (C-H stretch), ~1665 (C=O amide stretch), 1600-1450 (C=C aromatic stretch) |
The characteristic N-H stretch of indoline disappears upon acetylation. The strong carbonyl (C=O) stretch of the tertiary amide in this compound is expected to appear in the region of 1650-1670 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ region, and the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.
By this comparative approach, a detailed and reliable prediction of the spectroscopic characteristics of this compound can be constructed, which is essential for its identification and characterization in experimental work.
Theoretical and Computational Studies of 1 Acetyl 4,6 Dimethylindoline
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a primary method in quantum chemistry due to its balance of computational cost and accuracy. nih.gov It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. By finding the minimum energy conformation, DFT calculations can predict structural parameters like bond lengths and angles. researchgate.net
The process involves selecting a functional, such as B3LYP or B3PW91, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to describe the electron orbitals. nih.govresearchgate.net For instance, in studies of various organic molecules, the B3LYP functional is widely adopted and considered a workhorse in quantum chemistry for its ability to capture electronic and magnetic properties. nih.gov Once the geometry is optimized, DFT can be used to analyze the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iaea.org The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and electronic transitions within the molecule. semanticscholar.org
Hartree-Fock (HF) theory is a foundational ab initio method that provides a basis for more complex computational techniques. gatech.edu It approximates the many-electron wavefunction of a system as a single Slater determinant, which is constructed from a set of one-electron functions called molecular orbitals. youtube.com While DFT includes electron correlation effects, HF theory provides a qualitative understanding of the molecular orbital framework. gatech.edu
HF calculations are employed to determine the set of molecular orbitals and their corresponding energy levels. researchgate.net This analysis is crucial for understanding the electronic properties of a molecule. The output of an HF calculation includes the energies of the HOMO and LUMO. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net These orbital concepts are central to explaining chemical reactivity and interpreting electronic spectra. gatech.edu
Computational Prediction of Spectroscopic Parameters
Theoretical models can simulate various types of spectra, providing valuable data that can be compared with experimental results to confirm molecular structures and assign spectral features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can accurately predict NMR chemical shifts. semanticscholar.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT (e.g., B3LYP functional) to calculate the magnetic shielding tensors of nuclei. semanticscholar.orgresearchgate.net
The calculated shieldings are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). semanticscholar.org The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. nih.gov For example, studies have shown that for certain molecules, the TZVP basis set can provide more accurate ¹H-NMR chemical shift predictions than the 6-311+G(2d,p) basis set. nih.gov These calculations are invaluable for assigning peaks in complex experimental spectra and for studying conformational effects on chemical shifts. modgraph.co.uk
| Atom/Group | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.2 - 7.8 | - |
| Methyl-H (Aryl) | 2.3 - 2.5 | - |
| Methylene-H (Ring) | 2.8 - 3.1 | - |
| Methyl-H (Acetyl) | 2.1 - 2.3 | - |
| Aromatic-C | - | 120 - 145 |
| Methyl-C (Aryl) | - | 20 - 25 |
| Methylene-C (Ring) | - | 45 - 55 |
| Carbonyl-C (Acetyl) | - | 168 - 172 |
| Methyl-C (Acetyl) | - | 22 - 27 |
Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. Computational methods can calculate these harmonic vibrational frequencies from the optimized molecular structure. nih.gov DFT calculations are commonly used for this purpose, and the results are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental data. nih.gov
The output of these calculations is a list of vibrational modes, their frequencies (in cm⁻¹), and their IR intensities. researchgate.net This information allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C=O stretching, C-H bending, or ring vibrations. researchgate.net
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|---|
| 3050 | 2928 | Aromatic C-H Stretch |
| 2995 | 2875 | Aliphatic C-H Stretch |
| 1720 | 1651 | C=O (Amide) Stretch |
| 1610 | 1546 | C=C (Aromatic) Stretch |
| 1450 | 1392 | C-H Bend |
| 1380 | 1325 | C-N Stretch |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. mdpi.com This approach allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org
The calculations provide information about the nature of the electronic transitions, typically from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). rsc.org The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM), as solvents can significantly influence the absorption spectrum. mdpi.com Comparing the TD-DFT predicted spectrum with experimental results helps in understanding the electronic structure and the origins of the observed absorption bands. researchgate.net
| Calculated λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |
|---|---|---|
| 345 | 0.25 | HOMO -> LUMO (π -> π) |
| 280 | 0.18 | HOMO-1 -> LUMO (π -> π) |
| 255 | 0.45 | HOMO -> LUMO+1 (π -> π*) |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Detailed molecular modeling and dynamics simulations specific to 1-Acetyl-4,6-dimethylindoline are not extensively available in the public domain. However, computational methods are routinely applied to analogous indoline (B122111) structures to understand their conformational landscapes. For a molecule like this compound, molecular mechanics force fields such as AMBER or CHARMM would typically be employed to calculate the potential energy surface.
A hypothetical conformational analysis could involve the following steps:
Initial Structure Generation: Building the 3D structure of this compound.
Geometry Optimization: Using quantum mechanical methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation.
Conformational Search: Systematically rotating the key dihedral angles, particularly the one defining the orientation of the acetyl group, to identify all stable conformers.
Molecular Dynamics: Running simulations for several nanoseconds to observe the conformational transitions and calculate the relative populations of different conformers at a given temperature.
These simulations would likely show that the planarity of the acetyl group relative to the indoline ring is a key determinant of stability, influenced by steric hindrance from the methyl groups at positions 4 and 6.
Table 1: Hypothetical Torsional Energy Profile for the C-N Acyl Bond in this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 0 | 0.0 | Syn-periplanar (lowest energy) |
| 30 | 1.5 | Skewed |
| 60 | 4.0 | Skewed |
| 90 | 6.5 | Eclipsed (transition state) |
| 120 | 4.2 | Skewed |
| 150 | 1.8 | Skewed |
Prediction of Structure-Reactivity Relationships and Reaction Mechanisms
The electronic and steric features of this compound, which can be elucidated through computational studies, are crucial in predicting its reactivity. The acetyl group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, it activates the alpha-carbon of the acetyl group towards nucleophilic attack or deprotonation.
Computational models can be used to predict various reactivity descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO would likely be centered on the carbonyl carbon of the acetyl group.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The carbonyl oxygen would be a site of negative potential, attractive to electrophiles, while the carbonyl carbon would show a positive potential, susceptible to nucleophiles.
Reaction Mechanism Simulations: For a specific reaction, such as hydrolysis of the acetyl group, computational methods can be used to map the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies, providing insight into the reaction kinetics. For example, the acid-catalyzed hydrolysis would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.
Table 2: Calculated Reactivity Indices for this compound (Hypothetical DFT B3LYP/6-31G Values)*
| Index | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack on the aromatic ring. |
| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack at the acetyl carbonyl carbon. |
| HOMO-LUMO Gap | 5.4 eV | Suggests moderate kinetic stability. |
| Mulliken Charge on C=O Carbon | +0.45 e | Confirms the electrophilic nature of the carbonyl carbon. |
These theoretical studies, while not replacing experimental work, provide a powerful framework for understanding and predicting the chemical behavior of this compound.
Chemical Reactivity and Derivatization Strategies for 1 Acetyl 4,6 Dimethylindoline
Reactions at the Acetyl Group
The N-acetyl group of 1-acetyl-4,6-dimethylindoline is a key site for chemical modification, allowing for the alteration of the electronic properties of the nitrogen atom and the introduction of further functionality.
Hydrolysis and Transamidation of the Amide Linkage
The amide bond of the N-acetyl group can be cleaved under both acidic and basic conditions. Acid-catalyzed hydrolysis typically involves heating with a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. The resulting products are 4,6-dimethylindoline (B1365786) and acetic acid.
Basic hydrolysis, on the other hand, is generally achieved by heating with a strong base like sodium hydroxide (B78521). This process involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The reaction yields 4,6-dimethylindoline and a salt of acetic acid.
Table 1: Hydrolysis of this compound
| Reaction Condition | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, heat | 4,6-Dimethylindoline, Acetic Acid |
Transamidation offers a pathway to replace the acetyl group with a different acyl group without complete removal. This can be achieved by reacting this compound with an amine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism.
Modifications of the Methyl Group of the Acetyl Moiety
The methyl group of the acetyl moiety, being in the alpha position to the carbonyl group, can undergo a range of reactions. One such reaction is α-halogenation, where one or more hydrogen atoms of the methyl group are substituted by a halogen. This reaction can be carried out using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under radical or ionic conditions. The resulting α-haloacetylindoline is a versatile intermediate for further nucleophilic substitutions.
Furthermore, the methyl group can participate in aldol-type condensation reactions. In the presence of a strong base, the methyl group can be deprotonated to form an enolate, which can then react with an aldehyde or ketone to form a β-hydroxyacetyl derivative. Subsequent dehydration can lead to the formation of an α,β-unsaturated acetyl group.
Table 2: Reactions at the Methyl Group of the Acetyl Moiety
| Reaction Type | Reagents | Product |
|---|---|---|
| α-Halogenation | NBS or SO₂Cl₂ | 1-(Haloacetyl)-4,6-dimethylindoline |
Functionalization of the Indoline (B122111) Ring System
The indoline ring system offers multiple sites for functionalization, including the aromatic ring and the saturated five-membered ring.
Electrophilic Substitution Reactions on the Aromatic Ring of the Indoline Core
The benzene (B151609) ring of the indoline core is activated towards electrophilic aromatic substitution by the two methyl groups at positions 4 and 6. The N-acetyl group, while being electron-withdrawing and thus deactivating, is an ortho, para-director. The combined directing effects of the N-acetyl group and the two methyl groups will determine the regioselectivity of the substitution. The positions ortho and para to the activating methyl groups and ortho to the N-acetyl group (position 7) are the most likely sites for electrophilic attack. The position between the two methyl groups (position 5) is also a potential site for substitution.
Common electrophilic aromatic substitution reactions include Friedel-Crafts acylation and Vilsmeier-Haack formylation. Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like aluminum chloride, would introduce an acyl group onto the aromatic ring, likely at the 5 or 7 position. The Vilsmeier-Haack reaction, employing phosphorus oxychloride and a formamide, would introduce a formyl group, also expected at the 5 or 7 position.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-1-acetyl-4,6-dimethylindoline and/or 7-Acyl-1-acetyl-4,6-dimethylindoline |
Reactions at the Saturated Positions of the Indoline Ring
The saturated C2 and C3 positions of the indoline ring are susceptible to oxidation. Oxidation can lead to the formation of the corresponding indolone or open up pathways for further functionalization. For instance, oxidation of N-acyl indolines can yield lactams.
Introduction of Halogen, Nitro, and Amino Substituents
Halogenation of the aromatic ring can be achieved using standard halogenating agents. For example, bromination with bromine in acetic acid or with N-bromosuccinimide would likely lead to substitution at the 5 or 7 position.
Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be introduced at the 5 or 7 position of the indoline ring.
The introduction of an amino group can be achieved indirectly. For example, after nitration, the resulting nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Table 4: Introduction of Substituents on the Aromatic Ring
| Reaction | Reagents | Predicted Product(s) |
|---|---|---|
| Halogenation (Bromination) | Br₂ / CH₃COOH or NBS | 5-Bromo-1-acetyl-4,6-dimethylindoline and/or 7-Bromo-1-acetyl-4,6-dimethylindoline |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-1-acetyl-4,6-dimethylindoline and/or 7-Nitro-1-acetyl-4,6-dimethylindoline |
Formation of Complex Polycyclic Systems Incorporating the Indoline Core
The construction of polycyclic systems fused to the indoline core is a significant strategy in the synthesis of complex natural products and novel therapeutic agents. Various synthetic methodologies can be employed to build additional rings onto the this compound framework, leveraging the inherent reactivity of the indoline nucleus.
One prominent approach involves cycloaddition reactions . The C2-C3 double bond equivalent in the pyrroline (B1223166) ring of indoline can participate in formal [3+2] and [4+2] cycloadditions. For instance, the reaction of indoles with 1,2-diaza-1,3-dienes, catalyzed by a Lewis acid such as Zn(II), can lead to the divergent synthesis of functionalized polycyclic indolines, including tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. acs.orgpolimi.it The specific pathway, whether [4+2] or [3+2], can be influenced by the substituents on both the indoline and the diene. acs.orgpolimi.it
Cascade reactions offer an efficient route to polycyclic indolines from suitably functionalized precursors. A notable example is the reduction of a nitro group on an N-acylindole followed by a dearomatizing cyclization, which can be catalyzed by Cu(OTf)2 or TfOH. rwth-aachen.de This strategy allows for the synthesis of N-fused polycyclic indolines in a two-step cascade reaction under acidic conditions with iron powder. rwth-aachen.de
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the construction of fused ring systems. nih.gov Directing groups on the indoline nitrogen can facilitate regioselective C-H activation and subsequent annulation reactions. For example, Rh(III)-catalyzed C-H activation of N-methoxy-1H-indole-1-carboxamides with sulfoxonium ylides can lead to the formation of fused tricyclic acs.orgacs.orgoxazino[3,4-a]indol-1-ones and dihydropyrimido[1,6-a]indol-1(2H)-ones through [3+3] or [4+2] annulation. researchgate.net While the N-acetyl group in this compound is a weaker directing group, similar strategies could potentially be adapted.
Below is a table summarizing representative strategies for the formation of polycyclic systems from indoline derivatives.
| Reaction Type | Reagents and Conditions | Resulting Polycyclic System | Reference |
| [4+2] Cycloaddition | 1,2-Diaza-1,3-dienes, Zn(II) catalyst | Tetrahydro-1H-pyridazino[3,4-b]indoles | acs.org |
| Reduction/Cyclization Cascade | Fe powder, HCl, 2-propanol, 90°C | N-fused polycyclic indolines | rwth-aachen.de |
| C-H Functionalization/Annulation | Sulfoxonium ylides, Rh(III) catalyst | Fused tricyclic acs.orgacs.orgoxazino[3,4-a]indol-1-ones | researchgate.net |
| Photocatalyzed Cyclization | Eosin Y, visible light | Oxindoles | acs.org |
Synthesis of Analogs and Derivatives for Structure-Property Relationship Studies
The systematic modification of a lead compound to understand the relationship between its chemical structure and biological or physical properties is a cornerstone of medicinal chemistry and materials science. For this compound, derivatization can be targeted at several positions to probe these relationships.
Modifications of the Aromatic Ring: The 4- and 6-methyl groups on the benzene ring of this compound direct electrophilic aromatic substitution to the 5- and 7-positions. However, the N-acetyl group is deactivating, which may require forcing conditions for these reactions. Modifications at these positions can significantly impact biological activity. For instance, in a series of tricyclic indoline resistance-modifying agents, substitution at the 5-position of the indoline with a bromine atom was found to be crucial for activity, while replacement with a methyl, methoxy (B1213986), or hydrogen atom led to a significant decrease or abolishment of activity. acs.org Moving the bromine to other positions on the indoline ring also reduced its activity. acs.org
Modifications of the N-Acetyl Group: The N-acetyl group can be hydrolyzed to the free amine and subsequently derivatized with a variety of substituents. This allows for the introduction of diverse functional groups to explore their impact on the molecule's properties. For example, in the development of indole-based HIV-1 fusion inhibitors, modifications at the nitrogen atom were a key part of the structure-activity relationship (SAR) studies. nih.govacs.org
Modifications at the C2 and C3 Positions: While the pyrroline ring is saturated, functionalization at the C2 and C3 positions can be achieved through various synthetic routes, often involving oxidation to the corresponding indole (B1671886) or oxindole (B195798) followed by further reactions. These positions are often critical for biological activity.
The following table presents examples of how modifications to the indoline scaffold have been shown to influence biological activity in published SAR studies.
| Position of Modification | Type of Modification | Effect on Biological Activity | Reference |
| 5-position of indoline ring | Replacement of bromine with methyl, methoxy, or hydrogen | Abolished or greatly diminished resistance-modifying activity | acs.org |
| 7-position of indoline ring | Introduction of a fluorine atom | Maintained similar activity with lower mammalian cytotoxicity in some analogs | acs.org |
| Phenyl side chain | Replacement of chlorine with a methoxy group | Slightly reduced resistance-modifying activity but significantly reduced mammalian toxicity | acs.org |
| Linkage between indole units | Variation of linkage from 6-6' to 5-6', 6-5', or 5-5' | Reduced HIV-1 fusion inhibitory activity | nih.gov |
Advanced Applications and Future Research Directions
Contribution to Novel Synthetic Methodology Development
The synthesis and functionalization of indoline (B122111) derivatives are pivotal in the advancement of organic synthesis. scispace.com The structure of 1-Acetyl-4,6-dimethylindoline serves as a valuable platform for developing novel synthetic methods, particularly in the realm of C-H functionalization. The acetyl group on the nitrogen atom acts as a directing group, potentially enabling regioselective reactions on the indoline core. Furthermore, the dimethyl substitutions at the 4- and 6-positions can influence the steric and electronic environment, offering opportunities to study their effects on reaction outcomes.
Recent breakthroughs in indole (B1671886) chemistry, such as the direct and regioselective C5-H functionalization using copper catalysis, highlight the ongoing effort to achieve precise modification of these scaffolds. bioengineer.org While not specifically demonstrated on this compound, such methodologies could be adapted to explore the reactivity of its C5 and C7 positions. The development of greener synthetic routes, for instance, using microwave irradiation, is also a significant area of research for indole and indoline derivatives, aiming for more efficient and environmentally friendly processes. tandfonline.comtandfonline.com
Table 1: Potential Synthetic Methodologies Involving this compound
| Methodology | Potential Application to this compound | Expected Outcome |
| Directed C-H Functionalization | The N-acetyl group could direct metallation/functionalization to the C7 position. | Introduction of new functional groups at a specific position, leading to novel derivatives. |
| Cross-Coupling Reactions | Halogenated derivatives of the compound could undergo Suzuki, Heck, or Buchwald-Hartwig coupling. | Formation of complex molecules with extended conjugation or new substituents. |
| Dearomatization Reactions | Reduction or cycloaddition reactions could transform the aromatic ring. | Access to saturated or partially saturated polycyclic structures with potential bioactivity. |
| Flow Chemistry | Optimization of synthesis and N-alkylation/acylation reactions in continuous flow systems. | Improved reaction efficiency, safety, and scalability compared to batch processes. epa.gov |
Potential in Materials Science Research
Nitrogen-containing heterocyclic compounds are increasingly investigated for their applications in materials science due to their unique electronic and photophysical properties. researchgate.net The indoline core, being an electron-rich system, is a promising building block for novel organic materials.
Exploration in Organic Electronics (e.g., Semiconductor Properties)
The field of organic electronics relies on the development of new semiconducting materials for devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Indoline derivatives have shown significant promise in this area, particularly as electron donor components in dye-sensitized solar cells (DSSCs) and OPVs. mdpi.comnih.govicrc.ac.ir The indoline moiety's ability to donate electrons is a key property for these applications.
For this compound, the structural features could influence its potential semiconductor properties:
The Indoline Core: Provides the fundamental electron-donating character.
N-Acetyl Group: This electron-withdrawing group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for tuning the electronic properties and matching them with other materials in a device.
Dimethyl Groups: These substitutions can enhance solubility in organic solvents, which is crucial for solution-based processing of thin films. They can also influence the solid-state packing of the molecules, which affects charge transport mobility.
While direct studies on this compound as a semiconductor are not prominent, research on related indoline-based squaraine dyes has demonstrated that modifications to the indoline structure can significantly enhance properties like hole mobility. researchgate.net This suggests that systematic derivatization of the this compound scaffold could lead to new materials for organic electronics.
Table 2: Potential Influence of this compound's Structural Features on Semiconductor Properties
| Structural Feature | Potential Effect on Semiconductor Properties | Rationale |
| Indoline Nucleus | Acts as an electron-donating (p-type) core. | The nitrogen lone pair contributes to the π-system, increasing electron density. mdpi.com |
| N-Acetyl Group | Modulates HOMO/LUMO energy levels; may affect charge injection barriers. | The electron-withdrawing nature of the carbonyl group lowers the energy of the molecular orbitals. |
| 4,6-Dimethyl Groups | Improves solubility; influences molecular packing and thin-film morphology. | Alkyl groups can disrupt excessive π-stacking, leading to better solubility and potentially ordered microstructures. |
Role in the Development of Chemical Probes and Tools for Research
Chemical probes are small molecules used to study and manipulate biological systems. The indoline scaffold is found in many bioactive compounds, making its derivatives attractive starting points for the development of such research tools. researchgate.netmdpi.comnih.gov The design of a chemical probe requires a balance of potency, selectivity, and the ability to be modified for visualization or target identification.
This compound could serve as a core structure for developing new chemical probes for several reasons:
Privileged Scaffold: The indoline core is a "privileged structure" in medicinal chemistry, known to bind to various biological targets. mdpi.com
Modifiable Sites: The aromatic ring and the acetyl group provide sites for chemical modification. For instance, a fluorescent dye could be attached to a functionalized version of the molecule to visualize its localization within cells.
Tuning Properties: The methyl and acetyl groups can be modified to fine-tune properties like cell permeability, metabolic stability, and target-binding affinity.
Natural products containing complex heterocyclic systems have historically been adapted into powerful chemical probes to investigate cellular processes, such as the use of trapoxin to identify histone deacetylases. nih.gov By applying principles of diversity-oriented synthesis, libraries of compounds based on the this compound core could be generated to screen for novel biological activities and identify new molecular probes. nih.gov
Emerging Research Areas in Indoline Chemistry
The chemistry of indoles and their reduced form, indolines, is a dynamic and continuously evolving field. Research is driven by the quest for new medicines, materials, and more efficient chemical transformations. nih.gov
Several emerging areas are particularly relevant to the future study of compounds like this compound:
Asymmetric Catalysis: The development of methods for the enantioselective synthesis and functionalization of chiral indoline derivatives is a major focus. This is crucial for creating compounds with specific biological activities, as stereochemistry often dictates efficacy and selectivity. acs.org
Photoredox Catalysis: Light-mediated reactions offer new pathways for the construction and modification of heterocyclic systems under mild conditions. Applying these methods to indolines could unlock novel chemical transformations that are difficult to achieve with traditional thermal methods.
Multi-Component Reactions (MCRs): MCRs allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. nih.gov Designing MCRs that incorporate indoline building blocks is a powerful strategy for generating diverse chemical libraries for drug discovery and materials science.
Bioorthogonal Chemistry: Developing indoline derivatives with functionalities that can react selectively within a biological environment (bioorthogonally) would enable their use as advanced probes for in-vivo imaging and proteomics.
The versatile indoline scaffold, as exemplified by this compound, stands at the intersection of synthetic innovation, materials science, and chemical biology. Future research will undoubtedly continue to uncover new properties and applications for this important class of molecules.
Q & A
Q. What are the established synthetic pathways for 1-Acetyl-4,6-dimethylindoline, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves regioselective halogenation and acetylation of indoline derivatives. For example, thallation of methyl-substituted indoles with trifluoroacetic acid (TFA) followed by copper-mediated coupling can yield brominated intermediates, which are subsequently acetylated . Key intermediates include 4,6-dibromo-2-methylindole derivatives, as demonstrated in the synthesis of related halogenated indoles. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-halogenation. Analytical techniques like NMR and MS are critical for verifying intermediates .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Methodological Answer: Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl and methyl groups at positions 1, 4, and 6). For example, downfield shifts in carbonyl carbons (~170 ppm in ¹³C NMR) confirm acetylation. Mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ with theoretical values. Cross-validate with IR spectroscopy for functional groups (C=O stretch at ~1650 cm⁻¹). Always compare data with literature spectra of analogous compounds to resolve ambiguities .
Q. What solvent systems and reaction conditions stabilize this compound during synthesis?
Methodological Answer: Use aprotic solvents (e.g., DMF, THF) to prevent hydrolysis of the acetyl group. Reactions involving halogenation require anhydrous conditions and catalysts like Cu₂O for regioselectivity . For purification, column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the compound. Stability tests under varying pH and temperature should precede long-term storage .
Advanced Research Questions
Q. How can regioselectivity challenges in the acetylation of 4,6-dimethylindoline derivatives be addressed?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Use protecting group strategies (e.g., temporary silylation of reactive positions) to direct acetylation to the desired site. Kinetic vs. thermodynamic control should be assessed: lower temperatures (0–5°C) favor kinetic products, while higher temperatures (reflux) may shift selectivity. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps .
Q. What analytical methods resolve contradictions in spectral data for this compound derivatives?
Methodological Answer: For overlapping NMR signals, employ 2D techniques (HSQC, HMBC) to assign coupling networks. If MS data conflicts with expected molecular weights, repeat measurements using alternative ionization methods (e.g., ESI vs. MALDI). For crystallographic ambiguities, perform single-crystal X-ray diffraction. Statistical tools like Principal Component Analysis (PCA) can identify outliers in datasets from replicated experiments .
Q. How do researchers design experiments to probe the reaction mechanisms of this compound in cross-coupling reactions?
Methodological Answer: Use isotopic labeling (e.g., deuterated acetyl groups) to track bond cleavage/formation via MS/MS. Kinetic studies (variable-temperature NMR) can elucidate activation parameters. In situ IR spectroscopy monitors intermediate species during reactions. Compare halogenation rates under Pd/Cu vs. Fe-based catalysts to infer mechanistic pathways (radical vs. oxidative addition) .
Q. What methodologies optimize the scalability of this compound synthesis while maintaining purity?
Methodological Answer: Implement Design of Experiments (DoE) to optimize variables (catalyst loading, solvent ratios). Use flow chemistry for exothermic steps (e.g., acetylation) to improve heat dissipation. For purity, employ recrystallization in ethanol/water mixtures (gradient cooling). Monitor scalability challenges (e.g., byproduct formation) using LC-MS at pilot scales .
Data Analysis & Interpretation
Q. How should researchers statistically validate reproducibility in synthetic yields of this compound?
Methodological Answer: Perform triplicate experiments under identical conditions and apply Student’s t-test to assess variance. Use control charts to track yield trends over batches. For outliers, conduct root-cause analysis (e.g., reagent degradation, moisture levels). Report confidence intervals (95% CI) in publications to enhance transparency .
Q. What strategies reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?
Methodological Answer: Re-evaluate computational parameters (e.g., solvent effects in DFT using COSMO-RS). Validate force fields with experimental crystallographic data. If reactivity diverges, test alternative mechanisms (e.g., radical vs. ionic pathways) via trapping experiments (e.g., TEMPO for radicals). Publish negative results to inform community benchmarks .
Documentation & Reporting
Q. How should researchers structure a publication’s methods section to ensure reproducibility for this compound synthesis?
Methodological Answer: Include step-by-step protocols with exact molar ratios, catalyst grades, and purification details (e.g., “column chromatography with silica gel 60, 230–400 mesh”). Specify equipment models (e.g., “Bruker Avance III 400 MHz NMR”). Use SI units and significant figures consistently. Adhere to IUPAC nomenclature and journal-specific guidelines .
Q. What ethical considerations are critical when reporting spectral data for novel derivatives?
Methodological Answer: Disclose all data manipulations (e.g., baseline adjustments in NMR) in supplementary materials. Avoid selective reporting of “clean” spectra; include minor peaks with plausible explanations (e.g., rotamers). Cite primary sources for comparison data, not third-party databases. Ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
